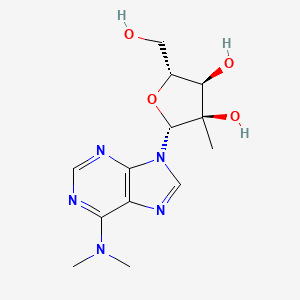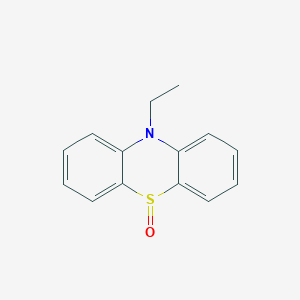
10-Ethylphenothiazine 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Ethylphenothiazine 5-oxide is a derivative of phenothiazine, a heterocyclic compound with a wide range of applications in chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl group at the 10th position and an oxide group at the 5th position of the phenothiazine ring system. Phenothiazine derivatives are known for their bioactive properties and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 10-ethylphenothiazine 5-oxide can be achieved through several methods. One common approach involves the oxidation of 10-ethylphenothiazine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve the use of more scalable and cost-effective oxidizing agents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
10-Ethylphenothiazine 5-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of 10-ethylphenothiazine 5,5-dioxide.
Reduction: Reduction reactions can convert the oxide group back to the parent phenothiazine compound.
Substitution: The compound can undergo substitution reactions at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include lithium aluminum hydride for reduction and halogenating agents for substitution reactions. Major products formed from these reactions include 9-ethylcarbazole and other carbazole derivatives .
Scientific Research Applications
10-Ethylphenothiazine 5-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential use in treating psychiatric disorders and other medical conditions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 10-ethylphenothiazine 5-oxide involves its interaction with various molecular targets and pathways. Phenothiazine derivatives are known to exert their effects by modulating neurotransmitter systems, particularly the dopamine and serotonin receptors. The compound may also interact with cellular enzymes and proteins, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
10-Ethylphenothiazine 5-oxide can be compared with other similar compounds such as:
Phenothiazine: The parent compound, which lacks the ethyl and oxide groups.
10-Ethylphenothiazine: Similar to this compound but without the oxide group.
10-Ethylphenothiazine 5,5-dioxide: A further oxidized form of this compound.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H13NOS |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
10-ethylphenothiazine 5-oxide |
InChI |
InChI=1S/C14H13NOS/c1-2-15-11-7-3-5-9-13(11)17(16)14-10-6-4-8-12(14)15/h3-10H,2H2,1H3 |
InChI Key |
DSQLZNGXZRHTEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



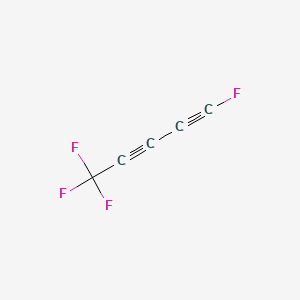


![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13417658.png)
![(2R,3S,4R,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13417659.png)
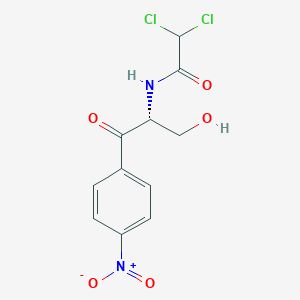

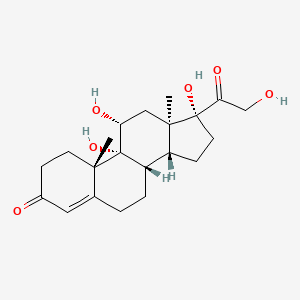
![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine](/img/structure/B13417684.png)
![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)

